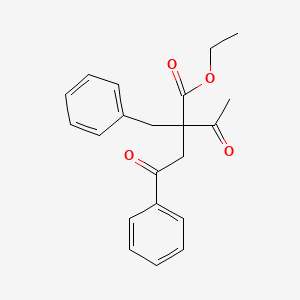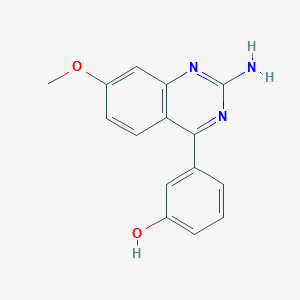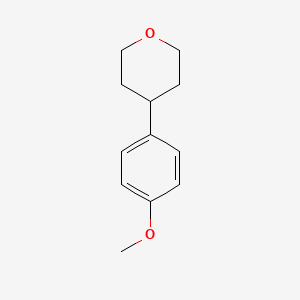
4-(4-methoxyphenyl)tetrahydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxyphenyl)tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with a 4-methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran typically involves the reaction of this compound-4-carboxyl chloride with various reagents. For example, the reaction with anesthesin followed by hydrolysis of the formed ester yields 4-[this compound-4-carbonylamino]benzoic acid . Another method involves the condensation of this compound-4-carbonyl chloride with hydrazine hydrate, leading to the formation of disubstituted hydrazides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
4-(4-Methoxyphenyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
4-(4-Methoxyphenyl)tetrahydro-2H-pyran has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
作用機序
The mechanism of action of 4-(4-methoxyphenyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The methoxy group and the tetrahydropyran ring play crucial roles in its activity, influencing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
4-(4-Hydroxyphenyl)tetrahydro-2H-pyran: Similar structure but with a hydroxy group instead of a methoxy group.
4-(4-Bromophenyl)tetrahydro-2H-pyran: Contains a bromine atom instead of a methoxy group.
4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile: Features a nitrile group at the 4-position of the tetrahydropyran ring.
Uniqueness
This compound is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
1023937-38-3 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC名 |
4-(4-methoxyphenyl)oxane |
InChI |
InChI=1S/C12H16O2/c1-13-12-4-2-10(3-5-12)11-6-8-14-9-7-11/h2-5,11H,6-9H2,1H3 |
InChIキー |
MIDSUXBLOVBJQG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


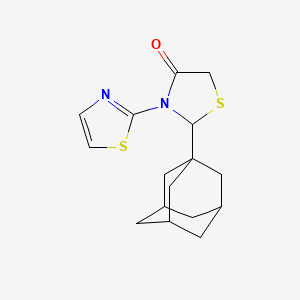
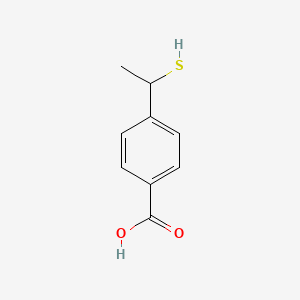
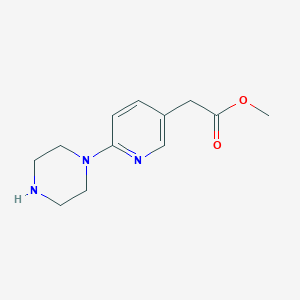
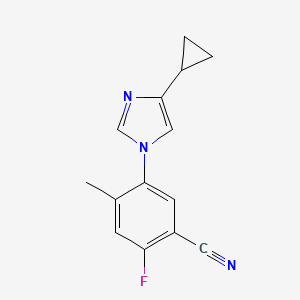
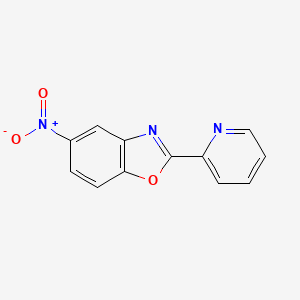
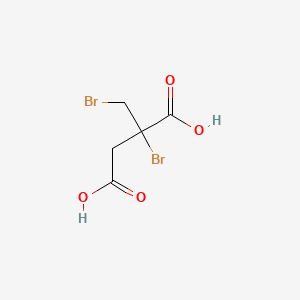
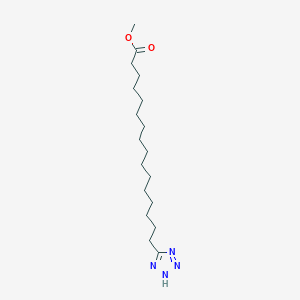
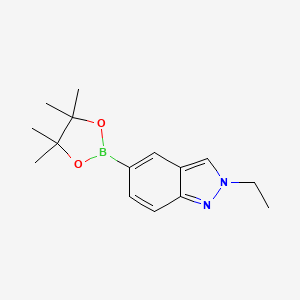
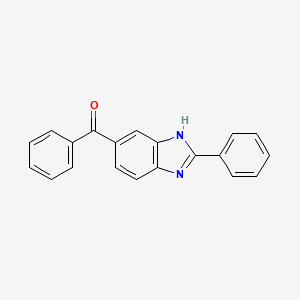
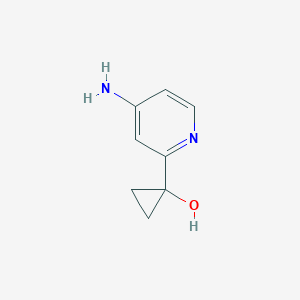
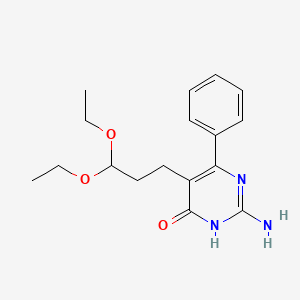
![2-hydroxy-1-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B13992551.png)
